molecular formula C22H30N6O4 B2729559 5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021026-12-9

5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2729559
CAS RN: 1021026-12-9
M. Wt: 442.52
InChI Key: JWQQFFTZFHXHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been investigated for its potential in cancer treatment. Research suggests that derivatives of this compound, such as ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate, demonstrate antitumor activity in mice. These derivatives are precursors to active ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, which are potent antimitotic agents. Studies indicate that changes in the side chain of these compounds can significantly affect their biological activity, particularly against various human cancer cell lines (Temple et al., 1992).

Cyclic Phosphodiesterase Inhibition

The compound and its related derivatives have been studied as inhibitors of cyclic adenosine monophosphate (cAMP) phosphodiesterase. This enzyme is crucial in various biochemical pathways related to cellular signaling. Derivatives like 5,7-di-n-propyl-3-ethoxycarbonylpyrazolo[1,5-a]pyrimidine have shown potent inhibition of lung and heart phosphodiesterase. The efficacy of these inhibitors depends on the length of the alkyl group in the pyrazolo[1,5-a]pyrimidine ring, indicating a specific structure-activity relationship (Novinson et al., 1975).

Synthesis and Modification for Diverse Applications

Research in the field of heterocyclic chemistry has explored the synthesis and modifications of pyrido[2,3-d]pyrimidine derivatives for various applications. Studies have reported methods for generating isomeric compounds, which could be useful in developing new pharmaceuticals or chemical agents. For instance, reactions involving hydrazines and ketenes have been used to synthesize pyrazolo[3,4-d]pyrimidines, a class to which our compound belongs. Such synthetic pathways are essential for creating novel compounds with potential therapeutic applications (Dorokhov et al., 1993).

Antibacterial Activity and Cytotoxicity

New derivatives of the compound, specifically pyrazolo[1,5-a]-pyrimidines, have been synthesized and tested for antibacterial activity and cytotoxicity. These studies are pivotal in discovering new antimicrobial agents, which can be crucial in treating various bacterial infections. The research also assesses the safety profile of these compounds by evaluating their cytotoxic effects, an important aspect of drug development (Al-Adiwish et al., 2013).

properties

IUPAC Name

5-(4-acetylpiperazin-1-yl)-3-[2-(azepan-1-yl)-2-oxoethyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-16(29)25-11-13-26(14-12-25)17-7-8-23-20-19(17)21(31)28(22(32)24(20)2)15-18(30)27-9-5-3-4-6-10-27/h7-8H,3-6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQQFFTZFHXHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-acetylpiperazin-1-yl)-3-(2-(azepan-1-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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